Cas no 923718-60-9 (1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid)
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-3-carboxylic acid, 1-(3-ethylphenyl)-2,5-dimethyl-
- 1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
-
- MDL: MFCD08444905
- Inchi: 1S/C15H17NO2/c1-4-12-6-5-7-13(9-12)16-10(2)8-14(11(16)3)15(17)18/h5-9H,4H2,1-3H3,(H,17,18)
- InChI Key: YNONIBRUXQZDDU-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC(CC)=C2)C(C)=CC(C(O)=O)=C1C
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-86784-0.05g |
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
923718-60-9 | 0.05g |
$348.0 | 2023-09-02 | ||
| Enamine | EN300-86784-0.1g |
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
923718-60-9 | 0.1g |
$364.0 | 2023-09-02 | ||
| Enamine | EN300-86784-0.25g |
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
923718-60-9 | 0.25g |
$381.0 | 2023-09-02 | ||
| Enamine | EN300-86784-0.5g |
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
923718-60-9 | 0.5g |
$397.0 | 2023-09-02 | ||
| Enamine | EN300-86784-1.0g |
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
923718-60-9 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-86784-2.5g |
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
923718-60-9 | 2.5g |
$810.0 | 2023-09-02 | ||
| Enamine | EN300-86784-5.0g |
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
923718-60-9 | 5.0g |
$2110.0 | 2023-02-11 | ||
| Enamine | EN300-86784-10.0g |
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
923718-60-9 | 10.0g |
$3130.0 | 2023-02-11 | ||
| Ambeed | A1137635-1g |
1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
923718-60-9 | 95% | 1g |
$298.0 | 2025-04-15 | |
| Ambeed | A1137635-5g |
1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
923718-60-9 | 95% | 5g |
$866.0 | 2025-04-15 |
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Suppliers
1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Introduction to 1-(3-Ethylphenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxylic Acid (CAS No. 923718-60-9)
1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 923718-60-9) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing a nitrogen atom. The specific structure of this compound, characterized by its ethylphenyl and dimethyl substituents, imparts unique chemical and biological properties that make it a valuable candidate for various applications.
The chemical structure of 1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be described as follows: it consists of a pyrrole ring with a carboxylic acid group at the 3-position. The 1-position is substituted with a 3-ethylphenyl group, while the 2 and 5 positions are substituted with methyl groups. This arrangement of functional groups contributes to the compound's stability and reactivity, making it suitable for a wide range of synthetic transformations and biological studies.
In recent years, the study of pyrroles has expanded significantly due to their potential therapeutic applications. Pyrroles have been explored for their anti-inflammatory, anti-cancer, and neuroprotective properties. Specifically, 1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has shown promise in several areas of research. For instance, studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and cancer progression.
One notable area of research involves the anti-inflammatory properties of this compound. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. 1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and potentially alleviating symptoms associated with these conditions.
In addition to its anti-inflammatory effects, 1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has also been investigated for its potential anti-cancer properties. Cancer cells often exhibit dysregulated signaling pathways that promote cell proliferation and survival. Research has indicated that this compound can interfere with these pathways by inhibiting the activity of key enzymes such as protein kinases. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
The neuroprotective properties of 1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have also been explored. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neurons. Studies have shown that this compound can protect neurons from oxidative stress and prevent the aggregation of toxic proteins such as β-amyloid and α-synuclein. These findings suggest that 1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid may have therapeutic potential in the treatment of neurodegenerative disorders.
The synthesis of 1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been optimized using various synthetic routes to ensure high yields and purity. One common approach involves the condensation of an appropriate aldehyde or ketone with a pyrrole derivative followed by carboxylation or esterification steps. The choice of starting materials and reaction conditions can significantly influence the efficiency and selectivity of the synthesis process.
In terms of safety and handling, it is important to note that while 1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is not classified as a hazardous material or controlled substance, proper laboratory practices should always be followed when handling any chemical compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area, and disposing of waste materials according to local regulations.
The future prospects for 1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are promising. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models of various diseases. If these studies yield positive results, clinical trials may be initiated to assess its potential therapeutic benefits in human patients.
In conclusion, 1-(3-Ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 923718-60-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an attractive candidate for further investigation into its therapeutic applications in areas such as inflammation, cancer, and neurodegeneration.
923718-60-9 (1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)